2-Formyl-5-(2-hydroxyphenyl)phenol
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Overview
Description
2-Formyl-5-(2-hydroxyphenyl)phenol is an organic compound with the molecular formula C13H10O3 It is characterized by the presence of both a formyl group (-CHO) and a hydroxyphenyl group (-C6H4OH) attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-5-(2-hydroxyphenyl)phenol typically involves the formylation of a hydroxyphenyl-substituted phenol. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group onto the aromatic ring. The reaction is usually carried out under controlled temperature conditions to ensure the selective formylation of the desired position on the phenol ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-Formyl-5-(2-hydroxyphenyl)phenol can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group (-CH2OH) using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nitration using HNO3 and H2SO4, halogenation using Br2 or Cl2 in the presence of a catalyst.
Major Products Formed
Oxidation: 2-Carboxy-5-(2-hydroxyphenyl)phenol.
Reduction: 2-Hydroxymethyl-5-(2-hydroxyphenyl)phenol.
Substitution: 2-Formyl-5-(2-hydroxyphenyl)-4-nitrophenol or 2-Formyl-5-(2-hydroxyphenyl)-4-bromophenol.
Scientific Research Applications
2-Formyl-5-(2-hydroxyphenyl)phenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Formyl-5-(2-hydroxyphenyl)phenol involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the hydroxy group can form hydrogen bonds and interact with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Formyl-5-(4-hydroxyphenyl)phenol: Similar structure but with the hydroxy group in a different position.
2-Hydroxybenzaldehyde: Lacks the additional hydroxyphenyl group.
Salicylaldehyde: Similar structure but with the formyl group ortho to the hydroxy group.
Uniqueness
2-Formyl-5-(2-hydroxyphenyl)phenol is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions. This unique structure allows for specific applications and properties that may not be observed in similar compounds.
Properties
IUPAC Name |
2-hydroxy-4-(2-hydroxyphenyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c14-8-10-6-5-9(7-13(10)16)11-3-1-2-4-12(11)15/h1-8,15-16H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BULWNUMFQRNRHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)C=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685030 |
Source
|
Record name | 2',3-Dihydroxy[1,1'-biphenyl]-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20685030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261895-07-1 |
Source
|
Record name | 2',3-Dihydroxy[1,1'-biphenyl]-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20685030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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